molecular formula C40H34O2P2 B3178287 (S)-C4-TunePhos CAS No. 486429-94-1

(S)-C4-TunePhos

Cat. No. B3178287
CAS RN: 486429-94-1
M. Wt: 608.6 g/mol
InChI Key: SILYLKHINIIMMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and steps in the process .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Asymmetric Synthesis

(S)-C4-TunePhos has been utilized in asymmetric synthesis, a key area of research in organic chemistry. For instance, it played a crucial role in the development of a ruthenium/C3-TunePhos catalytic system for the efficient direct reductive amination of simple ketones. This methodology, using ammonium acetate as the amine source and H2 as the reductant, achieved excellent enantiocontrol and is significant for the scalable synthesis of key intermediates in drug molecules (Tan, Gao, Zeng, Xin, Yin, & Zhang, 2018).

Ligand Synthesis

Research on (S)-C4-TunePhos includes developing efficient and modular synthetic routes to related ligands. A notable example is the synthesis of bidentate C3*-TunePhos, which allows tunable steric and electronic effects. This advancement in chemical technology demonstrates the versatility of (S)-C4-TunePhos derivatives in the synthesis of various ligands (Deng, Guan, Huo, Wang, Lv, & Zhang, 2017).

Catalytic Applications

(S)-C4-TunePhos has been incorporated in catalytic systems for chemical reactions. One example is its use in the Ir(I)-catalyzed intermolecular hydroamination of alkenes with heteroaromatic amines, achieving perfect regioselectivity and good enantioselectivity (Pan, Endo, & Shibata, 2012). Additionally, its role in the synthesis of chiral diphosphine ligands for Ru-catalyzed asymmetric hydrogenations highlights its importance in achieving high enantioselectivity in chemical syntheses (Sun, Zhou, Li, & Zhang, 2008).

Enantioselective Reactions

The capability of (S)-C4-TunePhos in facilitating enantioselective reactions is also noteworthy. This includes its application in the highly enantioselective asymmetric hydrogenation of ketones using TunePhos/1,2-diamine-ruthenium(II) complexes (Li, Sun, Zhou, Hou, Yu, & Zhang, 2009).

Mechanism of Action

If the compound has a biological effect, this would involve studying how it interacts with biological molecules to produce this effect .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve recommending appropriate safety precautions for handling the compound .

Future Directions

This would involve discussing potential future research directions, such as new uses for the compound or new methods for its synthesis .

properties

IUPAC Name

(18-diphenylphosphanyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34O2P2/c1-5-17-31(18-6-1)43(32-19-7-2-8-20-32)37-27-15-25-35-39(37)40-36(42-30-14-13-29-41-35)26-16-28-38(40)44(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-12,15-28H,13-14,29-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILYLKHINIIMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442951
Record name (S)-C4-TunePhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-C4-TunePhos

CAS RN

486429-94-1
Record name (S)-C4-TunePhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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